molecular formula C32H22CuF8N8-2 B12505680 Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene

Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene

Cat. No.: B12505680
M. Wt: 734.1 g/mol
InChI Key: KTGYCFIATHKIDK-UHFFFAOYSA-N
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Description

Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene, also known as Copper (II) 2,3,9,10,16,17,23,24-Octafluorophthalocyanine, is a complex organometallic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and nitrogen-containing rings. This compound is notable for its stability and unique electronic properties, making it of significant interest in various scientific fields .

Preparation Methods

The synthesis of Copper (II) 2,3,9,10,16,17,23,24-Octafluorophthalocyanine typically involves the reaction of copper salts with fluorinated phthalocyanine precursors. The process often requires high temperatures and specific reaction conditions to ensure the correct formation of the compound. Industrial production methods may involve sublimation purification to achieve high purity levels .

Chemical Reactions Analysis

Copper (II) 2,3,9,10,16,17,23,24-Octafluorophthalocyanine undergoes various chemical reactions, including:

Scientific Research Applications

Copper (II) 2,3,9,10,16,17,23,24-Octafluorophthalocyanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Copper (II) 2,3,9,10,16,17,23,24-Octafluorophthalocyanine involves its ability to interact with molecular targets through coordination chemistry. The copper ion can participate in redox reactions, influencing various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it effective in its applications .

Comparison with Similar Compounds

Copper (II) 2,3,9,10,16,17,23,24-Octafluorophthalocyanine is unique due to its high fluorine content and stable phthalocyanine structure. Similar compounds include:

Properties

Molecular Formula

C32H22CuF8N8-2

Molecular Weight

734.1 g/mol

IUPAC Name

copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene

InChI

InChI=1S/C32H22F8N8.Cu/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-2,7-8,11-14,19-22,27-28H,3-6H2;/q-4;+2

InChI Key

KTGYCFIATHKIDK-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC(C1F)F)C3=NC4=C5C=C(C(=CC5=C([N-]4)N=C6C7CC(C(CC7C([N-]6)N=C8C9=CC(=C(C=C9C(=NC2[N-]3)[N-]8)F)F)F)F)F)F.[Cu+2]

Origin of Product

United States

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